molecular formula C11H10O3 B13162951 Methyl 6-methyl-1-benzofuran-3-carboxylate

Methyl 6-methyl-1-benzofuran-3-carboxylate

Cat. No.: B13162951
M. Wt: 190.19 g/mol
InChI Key: MESLQNZLIWVVNK-UHFFFAOYSA-N
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Description

Methyl 6-methyl-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by a methyl group at the 6th position and a carboxylate ester group at the 3rd position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-1-benzofuran-3-carboxylate typically involves the cyclization of suitable precursors. One common method is the cyclization of o-hydroxyacetophenones under basic conditions, followed by esterification. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs catalytic processes to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to be effective in producing benzofuran derivatives with high efficiency . This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and improving the yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to the inhibition of specific biological pathways. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methyl-1-benzofuran-3-carboxylate is unique due to the presence of both a methyl group at the 6th position and a carboxylate ester group at the 3rd position. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound in various research applications .

Biological Activity

Methyl 6-methyl-1-benzofuran-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer and microbial infections. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent literature.

Chemical Structure and Properties

This compound is characterized by a benzofuran moiety with a methyl group at the 6-position and an ester functional group at the 3-position. Its chemical formula is C10H10O3C_{10}H_{10}O_3 and it has been shown to exhibit a range of biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The following table summarizes key findings regarding its effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
K562 (Leukemia)<0.01Induction of apoptosis via ROS generation
A549 (Lung Cancer)0.229Activation of caspase-3 and tubulin polymerization inhibition
PC3 (Prostate Cancer)>10Moderate antiproliferative activity
SW620 (Colon Cancer)<0.5Induction of nuclear condensation and apoptosis
  • Apoptosis Induction : this compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This process leads to mitochondrial dysfunction and the activation of caspases, particularly caspase-3, which plays a crucial role in programmed cell death .
  • Inhibition of Tubulin Polymerization : Some derivatives exhibit significant inhibition of tubulin polymerization, which is essential for cell division. This effect contributes to their anticancer activity by disrupting mitotic processes .
  • Cytokine Modulation : The compound has also been observed to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6), which is often overexpressed in various cancers. This inhibition may contribute to its anticancer effects by altering the tumor microenvironment .

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against several bacterial strains, with varying degrees of effectiveness:

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus50Moderate antibacterial activity
Escherichia coli>200No significant activity
Candida albicans100Antifungal activity observed

Mechanisms of Antimicrobial Action

The antimicrobial activity is believed to stem from the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes within the microorganisms, although specific mechanisms require further investigation .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Apoptosis in K562 Cells : A study demonstrated that exposure to this compound resulted in a significant increase in caspase-3 activity after 48 hours, indicating strong pro-apoptotic effects .
  • Antimicrobial Evaluation : Derivatives were tested against clinical strains, showing that certain modifications on the benzofuran ring enhanced antimicrobial potency against Gram-positive bacteria .
  • Structure-Activity Relationship : Research indicates that substitutions on the benzofuran structure can significantly affect biological activity, suggesting that further structural optimization could yield more potent derivatives .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 6-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H10O3/c1-7-3-4-8-9(11(12)13-2)6-14-10(8)5-7/h3-6H,1-2H3

InChI Key

MESLQNZLIWVVNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)C(=O)OC

Origin of Product

United States

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